![molecular formula C23H18N2O2S B277772 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide](/img/structure/B277772.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide, also known as BTA-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BTA-1 is a benzothiazole derivative that has been found to have a wide range of biochemical and physiological effects.
作用機序
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that targets the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene expression and the downstream effects of inflammation, tumor growth, and neurodegeneration.
Biochemical and Physiological Effects
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation in animal models. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
実験室実験の利点と制限
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide is a small molecule inhibitor that can be easily synthesized and has high purity. It has been extensively studied for its potential therapeutic applications and has been found to have a wide range of biochemical and physiological effects. However, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has a short half-life and requires frequent dosing in animal models.
将来の方向性
For the study of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide include the optimization of the synthesis method, development of more water-soluble analogs, determination of optimal dosing and administration, investigation of potential side effects, and evaluation of efficacy in clinical trials.
合成法
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide can be synthesized through a series of chemical reactions. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide involves the reaction of 2-aminothiophenol with 2-bromoanisole to form 5-(2-bromo-4-methoxyphenyl)-1,3-benzothiazole. This intermediate is then reacted with cinnamoyl chloride to yield N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide. The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been optimized to achieve high yields and purity.
科学的研究の応用
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. It has also been found to inhibit the growth of cancer cells and induce apoptosis in vitro. N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide has been shown to protect neurons from oxidative stress and prevent neurodegeneration in animal models.
特性
製品名 |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylacrylamide |
|---|---|
分子式 |
C23H18N2O2S |
分子量 |
386.5 g/mol |
IUPAC名 |
(E)-N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C23H18N2O2S/c1-27-20-13-12-17(23-25-18-9-5-6-10-21(18)28-23)15-19(20)24-22(26)14-11-16-7-3-2-4-8-16/h2-15H,1H3,(H,24,26)/b14-11+ |
InChIキー |
YNXKZPQLKMIHEE-SDNWHVSQSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)/C=C/C4=CC=CC=C4 |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




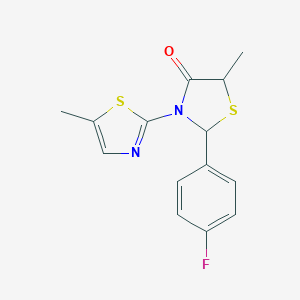
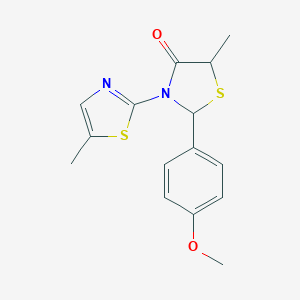



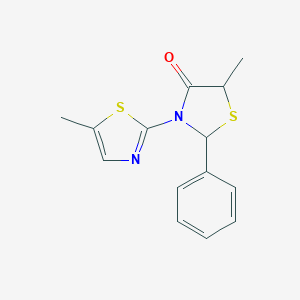
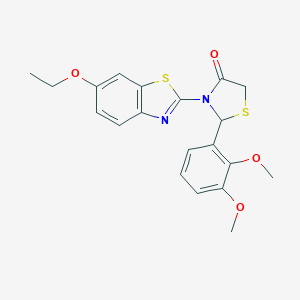


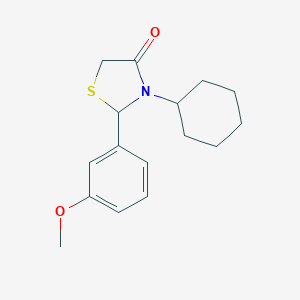
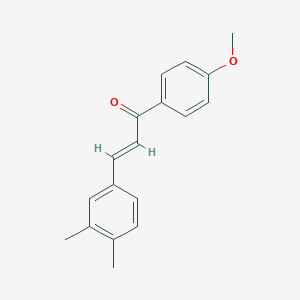
![3-(4-Methoxyphenyl)-2-{4-[3-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277710.png)
![3-(2-Methoxyphenyl)-2-{4-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]phenyl}-1,3-thiazolidin-4-one](/img/structure/B277712.png)